7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Description
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated quinoline core with a ketone group at position 5 and two methyl groups at position 5. It is synthesized via the reaction of aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, a cyclic enamino ketone, under reflux conditions in acetonitrile . This compound serves as a precursor for tricyclic heterocycles, such as pyrido[4,3,2-de]cinnolin-3-ones, through reactions with hydrazines or other nucleophiles . Its structural rigidity and electron-rich aromatic system make it a scaffold of interest in medicinal chemistry, particularly for antihypoxic and hepatoprotective applications .
Properties
IUPAC Name |
7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(2)4-9-8(10(14)5-12)3-7(6-13-9)11(15)16/h3,6H,4-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYSGVZPNGPKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=N2)C(=O)O)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170976 | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-5-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086375-47-4 | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-5-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-5-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions:
- Solvent: Ethanol
- Temperature: Reflux
- Yield: 70–85%
- Reaction Time: Typically several hours
Cyclization Method
Another approach involves the cyclization of aniline derivatives with diethyl oxalate, followed by oxidation to form the desired product. This method is versatile and can be optimized for large-scale production using continuous flow reactors.
Reaction Conditions:
- Reagents: Aniline derivatives, diethyl oxalate
- Solvent: Typically a polar aprotic solvent like DMF or NMP
- Temperature: Elevated temperatures (e.g., 100–120°C)
- Oxidizing Agents: Potassium permanganate or chromium trioxide
Industrial Production Methods
Industrial production often involves optimizing the synthetic routes for consistency and yield. Continuous flow reactors and automated systems are used to ensure high-quality products.
Advantages:
- Consistency: Uniform reaction conditions ensure consistent product quality.
- Efficiency: Automated systems reduce labor and increase throughput.
Analysis of Reaction Conditions
The choice of solvent, temperature, and reaction time significantly affects the yield and purity of the final product. For instance, using secondary alcohols like isopropanol or isobutanol can enhance reaction rates and yields.
Solvent Comparison:
| Solvent | Temperature Range (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Isopropanol | 80–160 | 8–40 | >80 |
| Isobutanol | 80–160 | 8–40 | >80 |
| Ethanol | Reflux | Several hours | 70–85 |
Research Findings and Challenges
Recent studies have highlighted the importance of controlling reaction conditions to achieve high yields and purity. The use of advanced analytical techniques like X-ray crystallography and NMR spectroscopy is crucial for confirming the structure and purity of the synthesized compounds.
Key Findings:
- Stereochemistry: X-ray crystallography resolves stereochemistry and confirms substituent positioning.
- Tautomerism: NMR spectroscopy distinguishes between tautomeric forms and quantifies substituent effects.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride for esterification or amines for amidation are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- DMQCA has shown promising results as an antimicrobial agent. Research indicates that compounds structurally related to DMQCA exhibit activity against various bacterial strains. For instance, studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development into antimicrobial drugs .
- Anticancer Properties :
- Neuroprotective Effects :
Biochemical Research Applications
- Enzyme Inhibition Studies :
- Biomarker Development :
Material Science Applications
- Polymer Synthesis :
- Nanotechnology :
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E.coli and Staphylococcus aureus strains. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines through caspase activation. |
| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures exposed to toxins. |
| Study D | Enzyme Inhibition | Inhibited activity of specific kinases involved in cancer progression. |
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Quinoline Core
(a) Tetrahydroquinoline Derivatives with Chlorophenyl Substituents
- Compound B3: 4-(3-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide Key Features: A 3-chlorophenyl substituent at position 4 and a methylthiazole amide at position 3. Physical Properties: Melting point 241°C; lower yield (25%) compared to analogues, likely due to steric hindrance from the meta-chloro substitution . Spectroscopic Data: Distinct aromatic proton signals (δ 7.31–7.27 ppm) in $ ^1H $-NMR due to the 3-chlorophenyl group .
- Compound A5: 4-(4-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide Key Features: A para-chlorophenyl substituent and a hexahydroquinoline core (additional saturation at position 1). Physical Properties: Higher yield (90%) and melting point (253°C), attributed to reduced steric strain in the para-substituted derivative .
(b) Thieno[2,3-b]quinoline Derivatives
- 3-Amino-7,7-dimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Key Features: Incorporation of a sulfur-containing thieno ring fused to the quinoline core. Impact: The thieno ring enhances electron-withdrawing properties, as evidenced by IR peaks at 1694 cm$ ^{-1} $ (C=O stretch) and altered $ ^{13}C $-NMR shifts . Applications: The trifluoromethylphenyl group improves metabolic stability, making it suitable for drug design .
Hexahydroquinoline Esters
- Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Structural Differences: Full saturation at positions 1–4 (hexahydro core) versus partial saturation in the tetrahydroquinoline analogue. Crystallographic Data: The hexahydro structure exhibits conformational flexibility, with C–C bond lengths ranging from 1.50–1.54 Å, influencing molecular packing in solid-state applications .
- Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Molecular Formula: C$ _{14} $H$ _{17} $NO$ _3 $, compared to C$ _{12} $H$ _{13} $NO$ _3 $ for the non-methylated analogue (CAS 106960-78-5). Physicochemical Properties: The dimethyl groups increase lipophilicity (logP ≈ 2.8), enhancing membrane permeability .
Chromene-Fused Derivatives
- 4-Oxothiazolidin-3-yl Chromene Carboxylic Acids Example: 2-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylic acid Key Features: A chromene ring fused to the tetrahydroquinoline core, with a thiazolidinone moiety. Spectroscopic Data: IR peaks at 3154 cm$ ^{-1} $ (N–H stretch) and 1672 cm$ ^{-1} $ (amide C=O), distinct from simpler tetrahydroquinolines . Applications: The dimethylamino group enhances solubility in polar solvents, relevant for formulation development .
Biological Activity
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid (often abbreviated as DMQCA) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₂H₁₃NO₃
- CAS Number : 1086375-47-4
- Molecular Weight : 219.24 g/mol
DMQCA exhibits various biological activities, primarily attributed to its structural features that allow it to interact with biological macromolecules. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : DMQCA has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may act on enzymes related to the biosynthesis of neurotransmitters and other critical biomolecules.
- Antimicrobial Activity : Preliminary studies suggest that DMQCA possesses antimicrobial properties against a range of pathogens. The compound's ability to disrupt bacterial cell membranes has been observed in vitro.
- Antioxidant Properties : DMQCA may exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to its potential therapeutic effects in various diseases.
Antimicrobial Activity
A series of studies have investigated the antimicrobial efficacy of DMQCA against various bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that DMQCA has significant antibacterial properties, particularly against Gram-positive bacteria.
Cytotoxicity and Anticancer Potential
Research has also explored the cytotoxic effects of DMQCA on cancer cell lines. A notable study examined its effects on human breast cancer cells (MCF-7):
- IC50 Value : 15 µM after 48 hours of exposure.
- Mechanism : Induction of apoptosis through the activation of caspase pathways was observed.
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotection, DMQCA was administered to models of neurodegeneration induced by oxidative stress. Results indicated:
- Reduction in neuronal cell death by approximately 40%.
- Enhanced expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of DMQCA in a model of acute inflammation:
- Significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) was noted.
- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
Q & A
Q. How do solvent polarity and reaction time impact product distribution in Hantzsch reactions?
- Resolution : Polar solvents (ethanol) favor faster cyclization but lower yields for bulky derivatives (50–60%), while nonpolar solvents (toluene) slow reactions but improve yields (70–85%) by reducing side reactions. Kinetic studies recommend ethanol for small substituents and toluene for sterically hindered analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
